![molecular formula C11H13N3O B7544381 N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MEM is a heterocyclic organic compound that contains a nitrogen atom and a five-membered ring structure. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mecanismo De Acción
The mechanism of action of MEM is not fully understood. However, it is believed that the compound interacts with biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The compound has been shown to bind to DNA, RNA, and proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects:
MEM has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. MEM has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has been shown to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEM has several advantages and limitations when used in lab experiments. The compound is easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for use in different experiments. However, MEM has limited solubility in water, which can limit its use in aqueous solutions. The compound is also sensitive to light, which can cause degradation over time.
Direcciones Futuras
There are several future directions for research on MEM. One area of research is the development of new antibiotics based on MEM's antibacterial properties. Another area of research is the development of new anti-inflammatory drugs based on MEM's anti-inflammatory properties. The compound's potential as a photosensitizer in photodynamic therapy for cancer treatment is another area of research. Additionally, the use of MEM as a fluorescent probe for detecting the presence of various molecules is an area of research that has the potential to lead to new diagnostic tools.
Métodos De Síntesis
The synthesis of MEM has been achieved using various methods, including the reaction of N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline with different reagents. One of the most common methods is the reaction of aniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and formaldehyde. The reaction yields MEM as a brownish-yellow solid. Other methods include the reaction of aniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and paraformaldehyde or the reaction of N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline with methyl iodide.
Aplicaciones Científicas De Investigación
MEM has been extensively used in scientific research due to its unique properties. The compound has been used as a fluorescent probe for detecting the presence of various molecules, including proteins, nucleic acids, and lipids. MEM has also been used as a photosensitizer in photodynamic therapy for cancer treatment. The compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Propiedades
IUPAC Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-12-11(15-13-9)8-14(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSDGXZJSRBJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


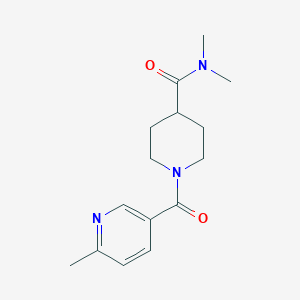
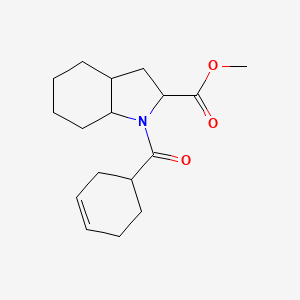
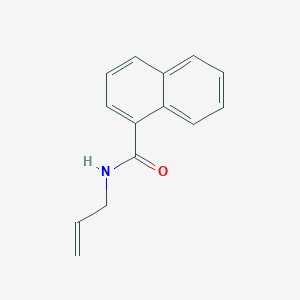
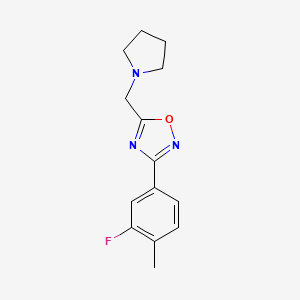
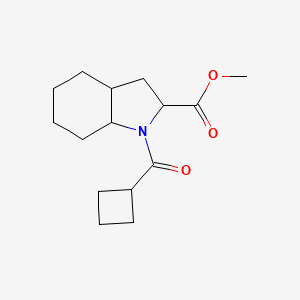
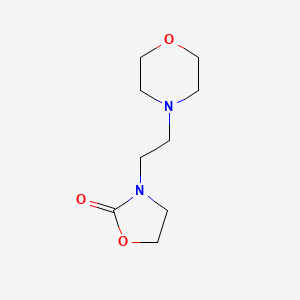
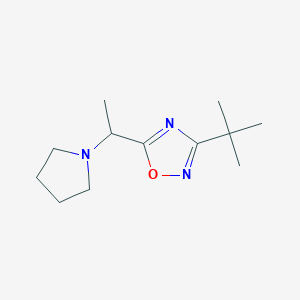
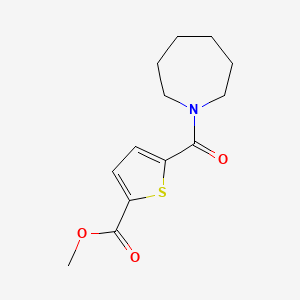
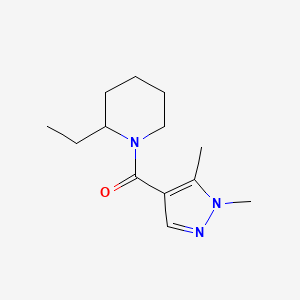
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
